molecular formula C24H28O2 B1682032 Ttnpb CAS No. 71441-28-6

Ttnpb

Cat. No.: B1682032
CAS No.: 71441-28-6
M. Wt: 348.5 g/mol
InChI Key: FOIVPCKZDPCJJY-JQIJEIRASA-N
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Mechanism of Action

Target of Action

TTNPB, an analog of retinoic acid, potently and selectively activates retinoic acid receptors (RARs). It has been shown to have a high affinity for RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression, cellular growth, and differentiation.

Mode of Action

This compound interacts with its targets, the retinoic acid receptors, leading to changes in gene expression. Specifically, it promotes cellular adhesion and self-renewal through the upregulation of Claudin 2 and HoxA1 . Claudin 2 is a protein involved in tight junctions between cells, while HoxA1 is a homeobox gene that plays a role in embryogenesis and cell differentiation.

Biochemical Pathways

The activation of retinoic acid receptors by this compound affects several biochemical pathways. The upregulation of Claudin 2 and HoxA1 suggests that this compound may influence pathways related to cell adhesion, self-renewal, and differentiation . .

Pharmacokinetics

One study administered this compound as a single oral bolus to pregnant hamsters to determine the maternal plasma pharmacokinetic profile and peripheral tissue distribution patterns . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to promote the clonal expansion of human pluripotent stem cells (hPSCs). It increases hPSC cloning efficiency and cell number expansion . Furthermore, this compound-treated cells display a normal karyotype, pluripotency, and can stochastically differentiate into all three germ layers both in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as Y-27632, a Rho-associated protein kinase inhibitor, can synergistically increase hPSC cloning efficiency when combined with this compound . .

Biochemical Analysis

Biochemical Properties

TTNPB interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . Upon binding to these receptors, this compound induces conformational changes that enable the formation of active transcriptional complexes . This interaction leads to the ligand-activated transcription of genes that possess retinoic acid responsive elements .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to promote the clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to RARs and inducing conformational changes that enable the formation of active transcriptional complexes . Through this mechanism, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and embryonic development .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, it has been observed that this compound-treated cells show two times higher aggregate formation and cell proliferation compared to control groups in suspension culture . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It is known that this compound has been used in various concentrations to study its effects on different cellular processes .

Metabolic Pathways

This compound is involved in the retinoic acid signaling pathway . It interacts with retinoic acid receptors (RARs), which are nuclear transcription factors . The activation of these receptors leads to the modulation of the expression of genes involved in various cellular processes .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its interaction with nuclear transcription factors, it is likely that this compound localizes to the nucleus where it can exert its effects on gene transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

TTNPB can be synthesized through a multi-step process involving the condensation of appropriate starting materials. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

TTNPB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

TTNPB has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.

    Biology: Employed in studies of cell differentiation, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating skin disorders, cancer, and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and cosmetic products

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TTNPB

This compound is unique due to its high potency and selectivity for RARs, making it a valuable tool for studying retinoid biology and developing retinoid-based therapies. Its ability to promote clonal expansion of human pluripotent stem cells further highlights its potential in regenerative medicine .

Properties

IUPAC Name

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIVPCKZDPCJJY-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040743
Record name 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71441-28-6
Record name TTNPB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71441-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN 191183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinoid acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TTNPB
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AROTINOID ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

240-241 °C
Record name Arotinoid acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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